An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: Properties, Handling, and Synthetic Applications
An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: Properties, Handling, and Synthetic Applications
This technical guide provides a comprehensive overview of the physical properties, safe handling procedures, and key synthetic applications of 2-Iodo-3-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data with practical insights to facilitate the effective and safe use of this versatile chemical intermediate.
Introduction: A Profile of 2-Iodo-3-methoxyaniline
2-Iodo-3-methoxyaniline, with the CAS number 98991-09-4, is a substituted aniline that serves as a valuable building block in organic chemistry.[1] Its unique substitution pattern, featuring an iodine atom ortho to the amino group and a methoxy group in the meta position, imparts a distinct reactivity profile that is highly sought after in the synthesis of complex molecules. The presence of the iodo-, amino-, and methoxy- functionalities allows for a wide range of chemical transformations, making it a key intermediate in the construction of heterocyclic compounds and other elaborate molecular architectures.
The strategic placement of the iodine atom makes it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. The amino group, on the other hand, can be readily modified or can direct the regioselectivity of subsequent reactions. This dual functionality has cemented the role of 2-Iodo-3-methoxyaniline as an indispensable tool for synthetic chemists.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key physical data for 2-Iodo-3-methoxyaniline. It is important to note that while some experimental values are available, others are predicted and should be considered with appropriate scientific caution.
| Property | Value | Source |
| CAS Number | 98991-09-4 | [1] |
| Molecular Formula | C₇H₈INO | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 300.9 ± 32.0 °C (Predicted) | [2] |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Purity | Typically ≥95% |
Note: The predicted melting point appears unusually high for a substituted aniline and should be experimentally verified.
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the iodo, methoxy, and amino substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Iodo-3-methoxyaniline would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
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N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-N stretching: Typically observed around 1250-1350 cm⁻¹.
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C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
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C-I stretching: Found in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 249, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodo and methoxy groups.
Safety, Handling, and Storage
Due to the potential hazards associated with substituted anilines and iodo-compounds, strict adherence to safety protocols is essential when handling 2-Iodo-3-methoxyaniline. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds such as 2-methoxyaniline provides valuable guidance.[4][5]
Hazard Identification
Based on data for analogous compounds, 2-Iodo-3-methoxyaniline should be handled as a potentially hazardous substance with the following potential hazards:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Carcinogenicity: May cause cancer. 2-Methoxyaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[4][5]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]
Recommended Handling Procedures
A logical workflow for handling 2-Iodo-3-methoxyaniline is depicted below, emphasizing the importance of a controlled and safe experimental environment.
Caption: A flowchart illustrating the essential steps for the safe handling of 2-Iodo-3-methoxyaniline.
Storage
2-Iodo-3-methoxyaniline should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend storage in a freezer at -20°C under an inert atmosphere to maintain its purity and stability.
Key Synthetic Application: The Larock Indole Synthesis
A prominent application of 2-Iodo-3-methoxyaniline is in the Larock indole synthesis , a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles.[6][7] This reaction is highly valued for its versatility and tolerance of a wide range of functional groups.
Reaction Mechanism and Rationale
The Larock indole synthesis proceeds through a catalytic cycle involving the following key steps:
-
Oxidative Addition: The o-iodoaniline derivative undergoes oxidative addition to a Pd(0) catalyst.
-
Alkyne Coordination and Insertion: A disubstituted alkyne coordinates to the resulting Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.
-
Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: Reductive elimination from this intermediate regenerates the Pd(0) catalyst and yields the indole product.
The choice of 2-iodoaniline derivatives is crucial for the success of this reaction, as the carbon-iodine bond is more reactive towards oxidative addition than carbon-bromine or carbon-chlorine bonds.
Experimental Protocol Example
While a specific protocol for 2-Iodo-3-methoxyaniline was not found in the immediate search, a general procedure for the Larock indole synthesis using an o-iodoaniline is as follows. This should be adapted and optimized for the specific substrates being used.
Materials:
-
2-Iodo-3-methoxyaniline
-
Disubstituted alkyne (2-5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Triphenylphosphine (PPh₃, ligand)
-
Potassium carbonate (K₂CO₃, base)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Iodo-3-methoxyaniline, the disubstituted alkyne, potassium carbonate, and lithium chloride.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in anhydrous DMF.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Larock indole synthesis.
Conclusion
2-Iodo-3-methoxyaniline is a valuable and versatile building block for organic synthesis, particularly in the construction of indole-containing scaffolds. While a comprehensive dataset of its physical properties is still emerging, its utility in reactions such as the Larock indole synthesis is well-established. Researchers and drug development professionals are encouraged to exercise caution in handling this compound, drawing upon safety data from analogous structures, and to perform thorough characterization to confirm its identity and purity in their applications. The insights and protocols provided in this guide are intended to support the safe and effective use of 2-Iodo-3-methoxyaniline in advancing chemical research and development.
References
- Safety Data Sheet - CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6831.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
- Sigma-Aldrich - Safety Data Sheet. (2018-05-14). [URL: https://www.sigmaaldrich.com/sds/Aldrich/A88255]
- SAFETY DATA SHEET - Fisher Scientific. (2010-06-04). [URL: https://www.fishersci.com/msds?productName=AC103310050]
- 2-Iodo-3-methoxyaniline | C7H8INO | CID 13541358 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13541358]
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- The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives - ResearchGate. [URL: https://www.researchgate.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08930b]
- Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167500/]
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- Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong - SciSpace. [URL: https://typeset.io/papers/preparation-method-of-2-iodo-4-methoxyaniline-2l6z1j9q1v]
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